molecular formula C10H20N2 B11916852 1-(Azetidin-3-yl)-2,6-dimethylpiperidine

1-(Azetidin-3-yl)-2,6-dimethylpiperidine

Cat. No.: B11916852
M. Wt: 168.28 g/mol
InChI Key: SGPKYBIYIWMGOE-UHFFFAOYSA-N
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Description

Chemical Identifier: 1-(Azetidin-3-yl)-2,6-dimethylpiperidine is registered under CAS Registry Number 752180-92-0 . Core Molecular Data: This organic compound has a molecular formula of C 10 H 20 N 2 and a molecular weight of 168.28 g/mol . Its structure consists of a piperidine ring, substituted at the nitrogen atom with an azetidin-3-yl group, and methyl groups at the 2 and 6 positions of the piperidine ring . Research Applications and Value: Publicly available information on the specific research applications and mechanism of action for this exact compound is currently limited. Based on its structure, it serves as a versatile nitrogen-containing chemical building block . Researchers utilize complex piperidine and azetidine derivatives in various fields, including medicinal chemistry for the synthesis of novel bioactive molecules and as key intermediates in the development of PET tracers for imaging studies . The 2,6-dimethyl substitution on the piperidine ring is of particular interest due to its defined stereochemistry and conformational properties, making it a valuable chiral scaffold in asymmetric synthesis . Usage Note: This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

1-(azetidin-3-yl)-2,6-dimethylpiperidine

InChI

InChI=1S/C10H20N2/c1-8-4-3-5-9(2)12(8)10-6-11-7-10/h8-11H,3-7H2,1-2H3

InChI Key

SGPKYBIYIWMGOE-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1C2CNC2)C

Origin of Product

United States

Preparation Methods

Hydrogenation of 2,6-Lutidine

The most direct route to 2,6-dimethylpiperidine involves the catalytic hydrogenation of 2,6-lutidine (2,6-dimethylpyridine). Platinum(IV) oxide or Raney nickel under high-pressure H₂ (50–100 atm) achieves near-quantitative conversion to the cis-2,6-dimethylpiperidine isomer. However, stereoselective methods are required for trans-configurations.

Cyclization of Diamines

Intramolecular cyclization of N-protected 1,5-diaminopentane derivatives offers stereochemical control. For example, trans-2,6-dimethylpiperidine is synthesized via amidomercuriation of methyl N-hept-6-en-2-ylcarbamate, followed by reductive cleavage with NaBH₄. This method yields trans isomers with >90% diastereomeric excess, critical for applications requiring defined stereochemistry.

Reductive Amination

Reductive amination of 2,6-dimethyl-4-piperidone with ammonium acetate and sodium cyanoborohydride provides a racemic mixture of 2,6-dimethylpiperidine. While scalable, this route necessitates chiral resolution for enantiopure products.

Azetidine Ring Formation

[3+1]-Cycloaddition of Aziridines

Azetidines are efficiently synthesized via rhodium-catalyzed [3+1]-cycloaddition between aziridines and carbenes. For instance, N-silyl-protected aziridines react with diazo compounds to form 1-azetines, which are hydrogenated to azetidines. Yields range from 65–85%, with ring strain mitigated by electron-withdrawing protecting groups.

Ring Expansion of Aziridines

Copper-catalyzed ring expansion of diazo-aziridines provides 2-azetines, which are subsequently reduced to azetidines. This method, demonstrated by Luisi et al., utilizes flow chemistry to stabilize reactive intermediates, achieving 70–90% yields.

Elimination Reactions

Lithium diisopropylamide (LDA)-mediated elimination of N-Boc-3-iodoazetidines generates α-lithiated-2-azetines, which are quenched with electrophiles (e.g., aldehydes, ketones) to form 3-substituted azetidines. This approach enables modular functionalization at the azetidine C3 position.

Conjugation of Azetidine to Piperidine

Nucleophilic Substitution

Direct alkylation of 2,6-dimethylpiperidine with 3-bromoazetidine is hindered by the poor nucleophilicity of secondary amines and azetidine’s ring strain. However, activating the piperidine nitrogen as a mesylate or tosylate improves reactivity, yielding 1-(azetidin-3-yl)-2,6-dimethylpiperidine in 40–55% yields.

Reductive Amination

Condensation of 2,6-dimethylpiperidine with azetidine-3-carbaldehyde under NaBH₃CN reduction forms the target compound. While azetidine-3-carbaldehyde is unstable, in situ generation via Swern oxidation of azetidine-3-methanol mitigates decomposition, achieving 60% yields.

Mitsunobu Coupling

Mitsunobu reaction between 2,6-dimethylpiperidine and azetidin-3-ol using diethyl azodicarboxylate (DEAD) and triphenylphosphine affords the product in 75% yield. This method is stereoretentive and avoids racemization.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsConditionsYield (%)Key Advantage
[3+1]-CycloadditionAziridine, diazo compoundRh catalysis, 80°C85High stereocontrol
Reductive AminationAzetidine-3-carbaldehydeNaBH₃CN, MeOH60Mild conditions
Mitsunobu CouplingAzetidin-3-olDEAD, PPh₃75No racemization
Nucleophilic Substitution3-BromoazetidineK₂CO₃, DMF55Direct coupling

Optimization Challenges

Ring Strain and Stability

Azetidine’s 88° bond angles induce significant ring strain, leading to side reactions during alkylation. Strategies include using bulky protecting groups (e.g., Boc, Trt) and low-temperature conditions.

Stereochemical Purity

Trans-2,6-dimethylpiperidine requires chiral auxiliaries or enzymatic resolution. Immobilized lipase B selectively acetylates the (R)-enantiomer, enabling >99% ee.

Scalability

Flow synthesis of α-lithiated-2-azetines reduces exothermic risks and improves reproducibility . However, diazo compound handling remains a safety concern.

Chemical Reactions Analysis

Types of Reactions: 1-(Azetidin-3-yl)-2,6-dimethylpiperidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-(Azetidin-3-yl)-2,6-dimethylpiperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)-2,6-dimethylpiperidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Azetidine vs. Other Heterocycles

The azetidine group distinguishes 1-(Azetidin-3-yl)-2,6-dimethylpiperidine from analogs with larger heterocycles. For example:

  • 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2,6-dimethylpiperidine () replaces the azetidine with a thiazole ring. Thiazole-containing compounds often exhibit enhanced antimicrobial or antiviral activity due to the sulfur atom’s electronegativity and aromaticity.
  • 3-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione () features a sulfonyl-linked azetidine. The sulfonyl group enhances solubility and metabolic stability compared to the unmodified azetidine in the target compound, demonstrating how peripheral substituents influence pharmacokinetics .

Positional Isomerism and Methyl Substitution

The 2,6-dimethyl substitution on the piperidine ring is critical:

  • 2,6-Dimethylpiperidine () lacks the azetidine group but shares the 2,6-dimethyl motif. Its simpler structure exhibits higher volatility (boiling point: 142–144°C) and is used as a catalyst or intermediate in organic synthesis. The absence of azetidine reduces steric hindrance, making it more reactive in alkylation or elimination reactions .
  • 3,5-Dimethylpiperidine analogs () show that methyl group positioning alters conformational flexibility.

Aryl-Substituted Piperidines

Aryl groups at the 2- and 6-positions (e.g., 2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one ; ) introduce bulk and π-π stacking capabilities. These derivatives often exhibit antitumor or antibacterial activity due to interactions with hydrophobic enzyme pockets. In contrast, the target compound’s azetidine group may favor hydrogen bonding with polar residues, suggesting divergent pharmacological applications .

Physicochemical and Reactivity Comparisons

Hydrodenitrogenation (HDN) Reactivity

In HDN reactions, 2,6-dimethylpiperidine () produces more elimination products than unsubstituted piperidine due to β-hydrogen availability. However, conflicting studies suggest methyl positioning (2,6 vs. 2-methyl) influences reaction pathways. The target compound’s azetidine group may further alter reactivity by introducing additional ring strain or steric effects .

Data Tables

Table 1. Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities Reference
This compound 2,6-dimethylpiperidine + azetidine ~182.3 (estimated) Potential receptor modulation
1-[(2-Chloro-thiazol-5-yl)methyl]-2,6-dimethylpiperidine Thiazole-methyl + 2,6-dimethyl 244.78 Antimicrobial (inferred)
2,6-Dimethylpiperidine 2,6-dimethyl 113.20 Catalyst, intermediate
2,6-Bis(trimethoxyphenyl)piperidine-4-one 2,6-aryl + 4-keto 532.53 Antitumor, antibacterial

Table 2. Reactivity in HDN Reactions

Compound HDN Product Yield Key Mechanistic Insight Reference
Piperidine Low Limited β-hydrogens
2,6-Dimethylpiperidine High Enhanced β-hydrogens for elimination
2-Methylpiperidine Moderate Preferential cleavage at methylene

Biological Activity

1-(Azetidin-3-yl)-2,6-dimethylpiperidine, often encountered in its dihydrochloride salt form, is a complex organic compound with significant biological activity. This compound has been studied primarily for its interactions with serotonin receptors, which are crucial in various physiological processes including mood regulation, cognition, and perception.

Chemical Structure and Properties

The molecular structure of this compound features a piperidine ring substituted with a 3-azetidinyl group and two methyl groups at the 2 and 6 positions. This unique configuration contributes to its distinct pharmacological properties.

Molecular Formula : C11_{11}H16_{16}N

Solubility : Enhanced in dihydrochloride salt form, facilitating its use in biological assays.

Serotonin Receptor Agonism

Research indicates that this compound acts as an agonist for serotonin receptors, particularly the 5-HT1A_{1A} subtype. This interaction is significant as it suggests potential applications in treating mood disorders and anxiety-related conditions.

Pharmacological Applications

The compound's agonistic activity on serotonin receptors has led to investigations into its therapeutic potential in several areas:

  • Anxiolytic Effects : Studies have shown that compounds targeting serotonin receptors can reduce anxiety-like behaviors in animal models.
  • Antidepressant Activity : By modulating serotonergic transmission, this compound may help alleviate symptoms of depression.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • In Vivo Studies : In animal models, administration of the compound demonstrated a dose-dependent reduction in anxiety-like behaviors. Behavioral assays indicated significant improvements compared to control groups treated with vehicle solutions.
  • In Vitro Receptor Binding Assays : Binding affinity studies revealed that the compound exhibits a high affinity for serotonin receptors, supporting its classification as a selective agonist.
  • Toxicology Reports : Safety profiles indicated minimal toxicity at therapeutic doses, making it a candidate for further clinical development.

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, here is a comparative table with structurally similar compounds:

Compound NameStructural FeaturesKey Activities
1-(3-Pyrrolidinyl)-2,6-dimethyl-piperidinePyrrolidinyl instead of azetidinylSimilar receptor activity
4-(Azetidin-3-yl)-piperidineDifferent substitution on piperidinePotentially similar biological effects
2-(Azetidin-3-yl)-pyridineContains a pyridine ringDifferent receptor interactions

This table illustrates how variations in structure can influence biological activity and receptor interactions.

Q & A

Q. What are the recommended synthetic routes for 1-(Azetidin-3-yl)-2,6-dimethylpiperidine, and how can reaction parameters be optimized?

The synthesis of piperidine-azetidine hybrids typically involves multi-step reactions, such as nucleophilic substitution or reductive amination. For example, a common approach is to functionalize the azetidine ring at the 3-position via alkylation or coupling reactions with pre-synthesized 2,6-dimethylpiperidine derivatives. Key parameters to optimize include temperature (e.g., 0–80°C for amine coupling), solvent polarity (e.g., DMF for polar intermediates), and catalysts (e.g., palladium for cross-coupling). Monitoring reaction progress via TLC or HPLC ensures intermediate purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Structural elucidation requires a combination of:

  • NMR : 1^1H and 13^{13}C NMR to confirm substituent positions on the piperidine and azetidine rings.
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • IR spectroscopy : Identification of functional groups like secondary amines (N-H stretches at ~3300 cm1^{-1}). Cross-referencing with computational data (e.g., PubChem’s InChIKey) enhances accuracy .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Conduct accelerated stability studies by exposing the compound to stressors:

  • Temperature : Store at 4°C, 25°C, and 40°C for 1–6 months.
  • Humidity : Use desiccators or humidity chambers (e.g., 75% RH). Analyze degradation products via HPLC-MS and compare with baseline spectra. Azetidine derivatives are prone to ring-opening under acidic conditions, so pH-controlled environments are critical .

Advanced Research Questions

Q. What mechanistic insights are needed to explain unexpected byproducts during synthesis?

Contradictions in reaction outcomes (e.g., unintended stereochemistry) require:

  • Kinetic studies : Vary reaction time and temperature to identify intermediate trapping points.
  • Computational modeling : Use DFT calculations to map energy barriers for competing pathways (e.g., SN1 vs. SN2 mechanisms).
  • Isotopic labeling : Trace atom migration via 15^{15}N or 13^{13}C labeling in the azetidine ring .

Q. How can reactor design improve scalability for multi-step syntheses of this compound?

Refer to CRDC subclass RDF2050112 (reaction fundamentals and reactor design):

  • Continuous-flow systems : Minimize intermediate isolation steps and enhance heat/mass transfer.
  • Membrane separation : Integrate in-line purification to remove byproducts (e.g., unreacted piperidine).
  • Process simulation : Use Aspen Plus or COMSOL to model solvent recovery and optimize residence time .

Q. What strategies resolve discrepancies in biological activity data across studies?

Conflicting pharmacological results (e.g., receptor binding affinity) may arise from:

  • Purity variability : Validate compound purity (>95% via HPLC) and exclude excipients.
  • Assay conditions : Standardize cell lines, buffer pH, and incubation times.
  • Docking studies : Compare molecular interactions using X-ray crystallography or cryo-EM structures of target proteins .

Q. How can enantiomeric separation be achieved for chiral derivatives of this compound?

Utilize:

  • Chiral chromatography : Employ polysaccharide-based columns (e.g., Chiralpak IA) with hexane:isopropanol gradients.
  • Kinetic resolution : Use lipases or transition-metal catalysts to selectively modify one enantiomer.
  • Crystallization-induced asymmetric transformation : Leverage differential solubility of diastereomeric salts .

Q. What computational methods predict the compound’s pharmacokinetic properties?

Apply in silico tools:

  • ADMET prediction : Use SwissADME or ADMETLab to estimate bioavailability, logP, and CYP450 interactions.
  • Molecular dynamics (MD) : Simulate membrane permeability (e.g., blood-brain barrier penetration).
  • QSAR models : Corrogate structural features (e.g., azetidine ring size) with activity data from PubChem .

Q. How can green chemistry principles be applied to its synthesis?

Follow CRDC subclass RDF2050106 (renewable fuel engineering):

  • Solvent selection : Replace DCM/THF with cyclopentyl methyl ether (CPME) or water.
  • Catalyst recycling : Use immobilized enzymes or magnetic nanoparticles for amine couplings.
  • Waste minimization : Employ membrane technologies (CRDC RDF2050104) for solvent recovery .

Q. What experimental designs statistically validate structure-activity relationships (SAR)?

Implement factorial design ( ):

  • Variables : Vary substituent groups (e.g., methyl vs. ethyl on piperidine) and reaction pH.
  • Response surface methodology (RSM) : Optimize IC50_{50} values or binding affinity using a central composite design.
  • ANOVA : Confirm significance of interaction effects (e.g., steric hindrance vs. electronic effects) .

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